GSK3145095

概要

説明

GSK3145095は、グラクソ・スミスクライン社によって開発された低分子医薬品です。それは、受容体相互作用性セリン/スレオニンキナーゼ1(RIPK1)の強力で経口活性のある阻害剤です。 この化合物は、抗腫瘍活性と免疫調節活性を示し、特に膵臓がんの治療において、有望ながん治療薬候補となっています .

製法

This compoundの合成は、市販の出発物質から始まるいくつかのステップを伴います。ベンゾオキサゼピンオンを調製する経路は、以前から記述されています。合成はBOC-L-セリンから始まり、トシル化、オキシム形成、ベックマン転位など、複数のステップが含まれています。 最終生成物は、動的動力学分割とベンジルトリアゾール-3-カルボン酸とのカップリングによって得られます .

科学的研究の応用

Chemistry: As a RIPK1 inhibitor, it is used in research to study the role of RIPK1 in cell death and inflammation.

Biology: The compound is used to investigate the mechanisms of necroptosis, a form of programmed cell death.

Medicine: GSK3145095 has shown promise in the treatment of pancreatic cancer and other solid tumors. .

作用機序

GSK3145095は、細胞死と炎症の調節に関与するキナーゼであるRIPK1を阻害することによって効果を発揮します。RIPK1の活性を阻害することにより、この化合物は腫瘍微小環境における免疫抑制細胞の動員を減らし、腫瘍細胞の死を増加させます。 このメカニズムは、特に膵臓腺癌における腫瘍抑制性T細胞表現型の促進に効果的です .

類似化合物の比較

This compoundは、その高い特異性と効力で、RIPK1阻害剤の中でユニークな存在です。類似の化合物には、以下のようなものがあります。

ネクロスタチン-1: もう1つのRIPK1阻害剤ですが、this compoundと比較して特異性と効力は低いです。

GSK2982772: 炎症性疾患の治療のために開発されたRIPK1阻害剤ですが、腫瘍学の用途ではそれほど効果的ではありません

This compoundは、その優れたキナーゼ特異性とRIPK1依存性細胞応答を阻害する能力により、がん治療の有望な候補となっています .

生化学分析

Biochemical Properties

GSK3145095 plays a significant role in biochemical reactions by inhibiting RIPK1 kinase activityThis compound binds to RIPK1 with high specificity and potency, with an IC50 value of 6.3 nM . This interaction blocks RIPK1-dependent cellular responses, thereby preventing necroptosis and reducing inflammation. Additionally, this compound has been shown to promote a tumor-suppressive T cell phenotype in pancreatic adenocarcinoma organ cultures .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In U937 cells, L-cells, and NCTC 929 (L929) cells, this compound effectively inhibits RIPK1 kinase activity, leading to reduced necroptosis and inflammation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of RIPK1. By blocking RIPK1, this compound prevents the activation of downstream signaling pathways that lead to cell death and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the allosteric pocket of RIPK1 at the back of its ATP binding site . This binding disrupts RIPK1-mediated signaling, which may reduce the production of inflammatory cytokines and promote cell survival. This compound also inhibits the formation of the necrosome, a complex formed by RIPK1 and RIPK3 that leads to necroptosis . By preventing necrosome formation, this compound reduces cell death and inflammation, making it a potential therapeutic agent for various diseases, including cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown good metabolic stability in vitro and is removed from the body through hydroxylation and glucuronidation . Long-term studies have indicated that this compound maintains its inhibitory effects on RIPK1 over extended periods, leading to sustained reductions in necroptosis and inflammation . The stability and degradation of this compound in different experimental conditions may vary, affecting its overall efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits RIPK1 activity and reduces necroptosis without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include hydroxylation and glucuronidation . These metabolic processes help in the elimination of the compound from the body. In hepatocyte incubations, no human-specific metabolites of this compound were detected, but trace levels of glutathione (GSH) conjugates were observed in rat and monkey models . This indicates that this compound undergoes similar metabolic processes across different species .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins . The compound is distributed throughout the body, with significant accumulation in target tissues such as the pancreas and liver . This distribution pattern is crucial for its therapeutic efficacy, as it ensures that this compound reaches the sites of inflammation and tumor growth .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of this compound is essential for its activity, as it allows the compound to interact with RIPK1 and other biomolecules involved in necroptosis and inflammation .

準備方法

The synthesis of GSK3145095 involves several steps, starting from commercially available starting materials. The route to prepare benzoxazepinones, which are key intermediates, has been described previously. The synthesis begins with BOC-L-serine and involves multiple steps, including tosylation, oxime formation, and Beckmann rearrangement. The final product is obtained through dynamic kinetic resolution and coupling with benzyltriazole-3-carboxylic acid .

化学反応の分析

GSK3145095は、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、ヒドロキシル化誘導体を形成することができます。

還元: 還元反応により、ニトロ基をアミンに変換できます。

置換: この化合物は求核置換反応を受け、官能基が求核剤に置き換えられます。これらの反応で使用される一般的な試薬には、水素化ナトリウム、ジメチルホルムアミド、炭素担持パラジウムなどがあります。

科学研究への応用

類似化合物との比較

GSK3145095 is unique among RIPK1 inhibitors due to its high specificity and potency. Similar compounds include:

Necrostatin-1: Another RIPK1 inhibitor, but with lower specificity and potency compared to this compound.

GSK2982772: A RIPK1 inhibitor developed for the treatment of inflammatory diseases, but not as effective in oncology applications

This compound stands out due to its excellent kinase specificity and ability to block RIPK1-dependent cellular responses, making it a promising candidate for cancer therapy .

特性

IUPAC Name |

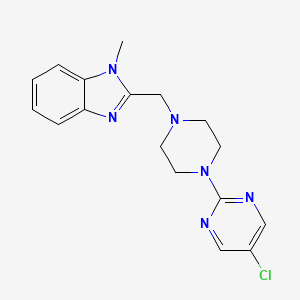

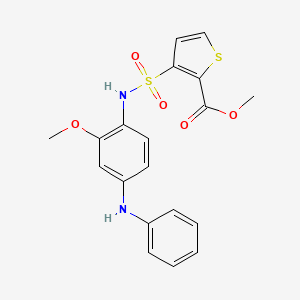

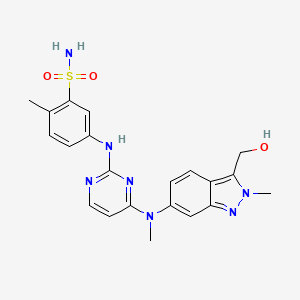

5-benzyl-N-[(3S)-7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N5O2/c21-13-9-12-6-7-15(19(28)25-17(12)14(22)10-13)23-20(29)18-24-16(26-27-18)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2,(H,23,29)(H,25,28)(H,24,26,27)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQAGKAMBISZQM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C(=CC(=C2)F)F)NC(=O)[C@H]1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622849-43-7 | |

| Record name | GSK-3145095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622849437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-3145095 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4D3WPS7JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does GSK3145095 interact with RIP1 and what are the downstream effects of this interaction in the context of cancer?

A: this compound is a potent and highly selective inhibitor of RIP1 kinase activity []. By binding to RIP1, this compound disrupts its kinase activity, preventing downstream signaling. In the context of cancer, RIP1 has been found to contribute to the immunosuppressive tumor microenvironment (TME). Specifically, RIP1 activity promotes the recruitment of myeloid-derived suppressor cells (MDSCs) to the TME, which suppress the anti-tumor activity of cytotoxic T lymphocytes and natural killer (NK) cells [, ]. By inhibiting RIP1, this compound aims to reduce MDSC infiltration, thereby enhancing the immune system's ability to target and eliminate cancer cells. Additionally, RIP1 inhibition has been shown to synergize with anti-PD-1 therapy, suggesting a potential for combination treatment strategies [, ].

Q2: What is the evidence suggesting that targeting RIP1 kinase with this compound could be beneficial in pancreatic cancer specifically?

A: Preclinical studies have demonstrated the potential of RIP1 inhibition as a therapeutic strategy for pancreatic cancer. Notably, RIP1 kinase activity has been linked to pancreatic tumor development []. Research has shown that inhibiting RIP1 within the pancreatic TME can shift the balance of immune cells, replacing tumor-promoting myeloid cells with those that support an anti-tumor immune response []. Furthermore, in murine models of pancreatic cancer, combining RIP1 inhibition with anti-PD-1 therapy resulted in synergistic anti-tumor effects []. This suggests that this compound, by targeting RIP1, could enhance the efficacy of existing immunotherapies and potentially improve outcomes for patients with pancreatic cancer.

Q3: Are there any ongoing clinical trials investigating the use of this compound in cancer patients?

A: Yes, this compound is currently being evaluated in a Phase 1/2 clinical trial (NCT03681951) for the treatment of advanced or recurrent solid tumors, including pancreatic cancer []. This multi-part study aims to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound, both as a single agent and in combination with other anti-cancer therapies, including the anti-PD-1 antibody pembrolizumab [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)

![[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate](/img/structure/B607745.png)

methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)

![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)